molecular formula C26H28N2O3S B11336395 N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336395
M. Wt: 448.6 g/mol
InChI Key: HGPPVOTUNZDVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl core, sulfonylation, and subsequent coupling with piperidine-4-carboxamide. Key reagents include biphenyl derivatives, methanesulfonyl chloride, and piperidine-4-carboxamide. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the biphenyl or piperidine moieties, potentially yielding hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated biphenyl or piperidine derivatives.

    Substitution: Halogenated or azide-substituted products.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and piperidine moieties may facilitate binding to hydrophobic pockets, while the methanesulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Comparison: Compared to other similar compounds, N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O3S/c1-20-9-5-6-12-23(20)19-32(30,31)28-17-15-22(16-18-28)26(29)27-25-14-8-7-13-24(25)21-10-3-2-4-11-21/h2-14,22H,15-19H2,1H3,(H,27,29)

InChI Key

HGPPVOTUNZDVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.